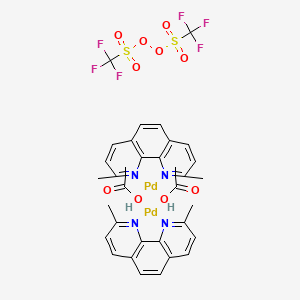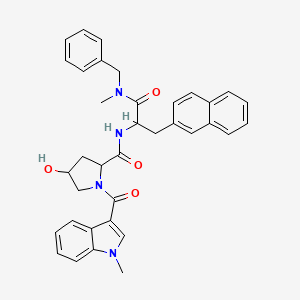
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol involves several steps. One common method includes the reaction of 6-chloropurine with 4-hydroxy-3-methyl-2-buten-1-amine under specific conditions to yield the desired compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: The compound is extensively studied for its role in plant physiology, particularly in cell division and growth regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell proliferation and differentiation.
Industry: It is used in agricultural practices to enhance plant growth and yield
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol involves its interaction with specific receptors in plant cells. It acts as a high-affinity ligand for receptors such as arabidopsis histidine kinases (AHKs), particularly AHK3, which mediates plant development. The binding of the compound to these receptors triggers a cascade of signaling pathways that regulate cell division, growth, and nutrient processing .
Comparación Con Compuestos Similares
Similar Compounds
cis-Zeatin: Another isomer of zeatin with similar biological activity.
Zeatin riboside: A riboside derivative of zeatin with distinct properties.
6-Benzylaminopurine: A synthetic cytokinin with similar effects on plant growth
Uniqueness
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol is unique due to its specific interaction with AHK3 receptors and its role in regulating UV-induced responses in plants. Its ability to modulate various physiological processes makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H14ClN5O |
|---|---|
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13N5O.ClH/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9;/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15);1H |
Clave InChI |
GOUAABZZTLHOJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCNC1=NC=NC2=C1NC=N2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)



![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)

![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)


![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)


![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
